

Molecular structure and formula of Diallyl bisphenol A

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diallyl bisphenol A*

Cat. No.: *B8057536*

[Get Quote](#)

An In-depth Technical Guide to **Diallyl Bisphenol A**: Molecular Structure, Properties, and Synthesis

Introduction

Diallyl bisphenol A (DBA), also known by its IUPAC name 4,4'-(propane-2,2-diyl)bis(2-allylphenol), is a modified monomer primarily utilized in the enhancement of thermosetting resins.^{[1][2]} Its unique molecular structure, featuring a bisphenol A core with two flanking allyl groups, imparts improved toughness, thermal stability, and processing characteristics to various polymers.^{[3][4]} This guide provides a comprehensive overview of the molecular structure, chemical formula, physicochemical properties, synthesis protocols, and key applications of **diallyl bisphenol A**, tailored for researchers, scientists, and professionals in drug development and material science.

Molecular Structure and Chemical Formula

The fundamental structure of **diallyl bisphenol A** consists of a bisphenol A backbone with an allyl group ($\text{CH}_2\text{CH}=\text{CH}_2$) attached to the ortho position of each phenol ring.

Chemical Formula: $\text{C}_{21}\text{H}_{24}\text{O}_2$ ^{[5][6][7]}

Molecular Weight: 308.41 g/mol ^{[5][6][7]}

Synonyms:

- 2,2'-Diallylbisphenol A[3]
- 4,4'-(Propane-2,2-diyI)bis(2-allylphenol)[3]
- 4,4'-Isopropylidenebis(2-allylphenol)[4]
- 2,2'-Bis(3-allyl-4-hydroxyphenyl)propane[4]

Structural Identifiers:

- SMILES: CC(C)(c1ccc(O)c(CC=C)c1)c2ccc(O)c(CC=C)c2
- InChI: 1S/C21H24O2/c1-5-7-15-13-17(9-11-19(15)22)21(3,4)18-10-12-20(23)16(14-18)8-6-2/h5-6,9-14,22-23H,1-2,7-8H2,3-4H3
- CAS Number: 1745-89-7[5][6]

Physicochemical Properties

Diallyl bisphenol A is typically a light yellow or brown viscous liquid at room temperature with a characteristic phenolic odor.[1][3][5] Key physicochemical data are summarized in the table below for easy reference.

Property	Value
Appearance	Light yellow or brown viscous liquid/solid-liquid mixture[1][3]
Boiling Point	445.2 ± 40.0 °C (Predicted)[5][6]
Density	1.08 g/mL at 25 °C[3][5][6]
Refractive Index (n _{20/D})	1.587 (lit.)[3][5][6]
Flash Point	>230 °F (>110 °C)[3][6]
Water Solubility	31.1 mg/L at 20 °C[3][6]
pKa	10.53 ± 0.10 (Predicted)[3]

Synthesis of Diallyl Bisphenol A

The industrial synthesis of **diallyl bisphenol A** is often achieved through the Claisen rearrangement of bisphenol A diallyl ether, which itself is synthesized from bisphenol A and an allyl halide.^[8] Below are detailed experimental protocols for both the synthesis of the intermediate and the final product.

Experimental Protocol 1: Synthesis of Bisphenol A Diallyl Ether

This procedure outlines the synthesis of the precursor, bisphenol A diallyl ether, via the Williamson ether synthesis.

Materials:

- Bisphenol A
- Sodium hydroxide (NaOH)
- Allyl chloride
- n-Propanol
- Methylene chloride
- Sodium sulfate

Procedure:

- A mixture of 228 g of bisphenol A, 82.5 g of NaOH, and 1 liter of n-propanol is heated under reflux until all solids dissolve.^[9]
- 200 ml of allyl chloride is then added slowly to the solution.^[9]
- The reaction mixture is maintained at reflux for an additional 3 hours, by which time the mixture should be nearly neutral.^[9]
- Stirring and refluxing are continued for another 3 hours.^[9]

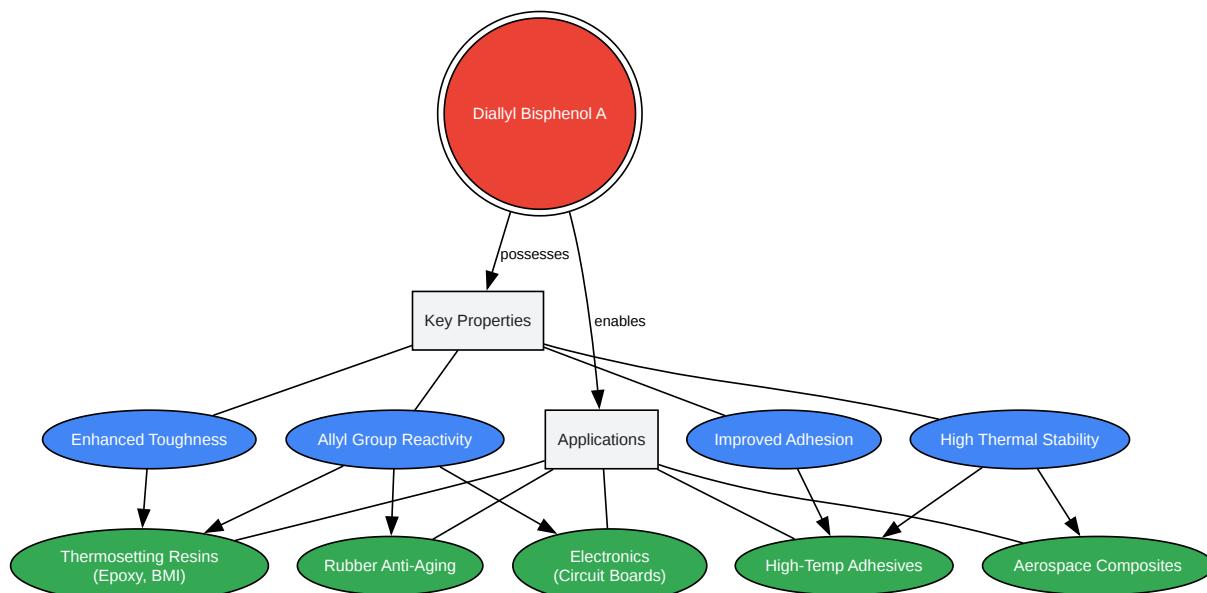
- After cooling to room temperature, the precipitated sodium chloride is removed by filtration.
[\[9\]](#)
- The n-propanol is distilled off from the filtrate.[\[9\]](#)
- The crude diallyl ether of bisphenol A is dissolved in methylene chloride and washed with water.[\[9\]](#)
- The organic phase is separated, and the methylene chloride is removed by distillation.[\[9\]](#)
- The resulting pure diallyl ether of bisphenol A is dried over sodium sulfate.[\[9\]](#)

Experimental Protocol 2: Synthesis of Diallyl Bisphenol A via Claisen Rearrangement

This protocol details the synthesis of **diallyl bisphenol A** from bisphenol A and 3-chloropropene, which involves the in-situ formation and subsequent rearrangement of the diallyl ether.

Materials:

- Bisphenol A (150 g, 0.657 mol)[\[1\]](#)[\[10\]](#)
- Sodium hydroxide (53 g, 1.325 mol)[\[1\]](#)[\[10\]](#)
- Sodium carbonate (14 g, 0.132 mol)[\[1\]](#)[\[10\]](#)
- 3-Chloropropene (121 g, 1.581 mol)[\[1\]](#)[\[10\]](#)
- Ethylene glycol monobutyl ether (356 g)[\[1\]](#)[\[10\]](#)
- Water (19 g)[\[1\]](#)[\[10\]](#)


Procedure:

- An autoclave equipped with a stirrer is charged with 356 g of ethylene glycol monobutyl ether and 19 g of water.[\[1\]](#)[\[10\]](#)

- 150 g of bisphenol A, 53 g of sodium hydroxide, and 14 g of sodium carbonate are sequentially added.[1][10]
- Next, 121 g of 3-chloropropene is added, and the autoclave is sealed.[1][10]
- The reaction mixture is heated at 100-105 °C for 8 hours.[1][10]
- Upon completion, unreacted 3-chloropropene is removed by distillation.[1][10]
- An aqueous phase separation is performed, and the reaction mixture is neutralized.[1][10]
- A heat treatment is performed to obtain a solution of bisphenol A diallyl ether.[1][10]
- This solution is then transferred to an autoclave and heated under closed conditions at 195-200 °C for 7 hours to induce the Claisen rearrangement.[1][10]
- Finally, the ethylene glycol monobutyl ether is removed by distillation under reduced pressure at 150 °C to yield **diallyl bisphenol A**.[1][10] The reported yield is approximately 82%, with a purity of 92.0% as determined by HPLC.[1][10]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **diallyl bisphenol A**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diallyl bisphenol A | 1745-89-7 [chemicalbook.com]
- 2. Diallyl bisphenol A CAS#: 1745-89-7 [m.chemicalbook.com]

- 3. Cas 1745-89-7,Diallyl bisphenol A | lookchem [lookchem.com]
- 4. cymerchemicals.com [cymerchemicals.com]
- 5. ru.unilongindustry.com [ru.unilongindustry.com]
- 6. jsonpolymer.com [jsonpolymer.com]
- 7. Diallyl bisphenol A | 1745-89-7 [chemicalbook.com]
- 8. CN108530274B - A kind of preparation method of bisphenol A bisallyl ether - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. Diallyl bisphenol A synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Molecular structure and formula of Diallyl bisphenol A]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8057536#molecular-structure-and-formula-of-diallyl-bisphenol-a\]](https://www.benchchem.com/product/b8057536#molecular-structure-and-formula-of-diallyl-bisphenol-a)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com